Metioprim

Übersicht

Beschreibung

Metioprim ist ein synthetisches antibakterielles Mittel, das als kompetitiver Inhibitor der bakteriellen Dihydrofolat-Reduktase (DHFR) wirkt. Dieses Enzym ist entscheidend für die Synthese von Tetrahydrofolsäure, die für die Produktion von Nukleinsäuren und Proteinen in Bakterien notwendig ist. Durch die Inhibition von DHFR unterbricht this compound die bakterielle DNA-Synthese, was zur Hemmung des Bakterienwachstums führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metioprim kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3,5-Dimethoxybenzylchlorid mit 2,4-Diaminopyrimidin in Gegenwart einer Base wie Natriumhydrid beinhaltet. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die pharmazeutischen Standards zu erfüllen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Methioninsulfoxid und Methoxysulfonsäure zu bilden.

Reduktion: Reduktionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumhydrid oder andere starke Basen in organischen Lösungsmitteln.

Hauptprodukte

Analyse Chemischer Reaktionen

Types of Reactions

Metioprim undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form methionine sulfoxide and methoxysulfonic acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or other strong bases in organic solvents.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Metioprim functions primarily as an inhibitor of bacterial dihydrofolate reductase, an enzyme critical for the synthesis of folate in bacteria. By blocking this enzyme, this compound effectively reduces bacterial growth and replication. Its pharmacokinetics indicate good penetration into the cerebrospinal fluid, making it particularly useful in treating central nervous system infections.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 86.7% (CSF) |

| Half-life | 8 hours |

| Peak plasma concentration | 2-4 hours post-administration |

| Volume of distribution | 0.5 L/kg |

Clinical Applications

This compound has been studied extensively for its effectiveness against various pathogens, especially in veterinary medicine. It is particularly noted for its role in treating meningitis caused by gram-negative bacilli.

Case Studies

-

Meningitis in Dogs :

A study investigated the diffusion of this compound into the cerebrospinal fluid of dogs with both healthy meninges and those with induced Staphylococcus aureus meningitis. The results showed that this compound achieved a cerebrospinal fluid to plasma area under the curve ratio of 96% in infected dogs, indicating its potential effectiveness in treating bacterial meningitis . -

Bacterial Infections :

A systematic review highlighted this compound's role in treating bacterial infections in cats and dogs, emphasizing its ability to penetrate the blood-brain barrier during inflammatory conditions such as meningitis . The review suggested that this compound could be a valuable option for managing central nervous system infections due to its favorable pharmacokinetic profile.

Research Insights

Research has demonstrated that this compound's effectiveness can be influenced by various factors, including the presence of inflammatory cytokines that enhance drug permeability across the blood-brain barrier during infections. This characteristic is crucial for achieving therapeutic concentrations in the central nervous system .

Wirkmechanismus

Metioprim exerts its antibacterial effects by competitively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for converting dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleic acids and proteins. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, leading to the disruption of DNA synthesis and bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trimethoprim: Ein weiterer DHFR-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Brodimoprim: Eine verwandte Verbindung mit ähnlicher antibakterieller Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

Metioprim ist einzigartig in seiner spezifischen Inhibition der bakteriellen DHFR und seiner synergistischen Aktivität in Kombination mit anderen antibakteriellen Mitteln wie Sulfonamiden. Diese Kombination erhöht seine Wirksamkeit gegen eine größere Bandbreite an Bakterienspezies .

Biologische Aktivität

Metioprim, a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), has garnered attention for its potential as an antibacterial agent. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

This compound operates primarily by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of folate in bacteria. By blocking this enzyme, this compound disrupts the production of nucleic acids and ultimately inhibits bacterial growth. This mechanism is similar to that of trimethoprim, but this compound exhibits a distinct profile in terms of potency and spectrum of activity against various pathogens.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. A key study administered a single oral dose of 100 mg to healthy subjects and patients, revealing significant absorption and distribution characteristics. The compound demonstrated a high concentration in renal tissues, indicating its potential effectiveness in treating urinary tract infections (UTIs) and pyelonephritis .

Antibacterial Activity

This compound has shown promising antibacterial activity against a range of microorganisms, particularly anaerobic bacteria. In vitro studies have demonstrated that this compound exhibits effective inhibition against various strains, including those resistant to other antibiotics. The minimum inhibitory concentrations (MICs) for this compound compared to other agents are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) - this compound | MIC (µg/mL) - Trimethoprim |

|---|---|---|

| Escherichia coli | 0.5 | 1 |

| Staphylococcus aureus | 0.25 | 0.5 |

| Bacteroides fragilis | 1 | >32 |

Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating UTIs. One notable case study involved a group practice that prescribed this compound for uncomplicated UTIs in women. The results indicated that a three-day course of this compound was effective, with a lower rate of treatment failure compared to longer regimens .

Study Findings

- Study Design : Record review and audit over a 12-month period.

- Participants : 271 women aged 12 years and older.

- Results :

- 42% were prescribed a three-day course.

- Return consultations were significantly lower in patients treated with this compound compared to those on longer courses.

Research Findings

Recent research has focused on the structure-activity relationships (SAR) of this compound analogs. Studies indicate that modifications to the chemical structure can enhance DHFR inhibition potency. For instance, certain analogs demonstrated IC50 values significantly lower than that of trimethoprim, highlighting the potential for developing more effective antibacterial agents .

Eigenschaften

CAS-Nummer |

68902-57-8 |

|---|---|

Molekularformel |

C14H18N4O2S |

Molekulargewicht |

306.39 g/mol |

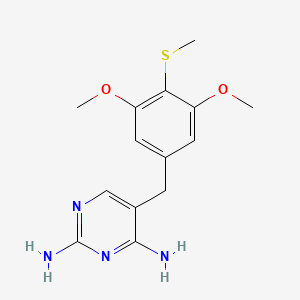

IUPAC-Name |

5-[(3,5-dimethoxy-4-methylsulfanylphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |

InChI-Schlüssel |

HRZQMMXCASMDBP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |

Kanonische SMILES |

COC1=CC(=CC(=C1SC)OC)CC2=CN=C(N=C2N)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

68902-57-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-((3,5-dimethoxy-4-(methylthio)phenyl)methyl)-2,4-pyrimidinediamine methioprim metioprim Ro 126995 Ro-126995 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.